Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate
Description
Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate is an organic compound with the molecular formula C13H12N2O3S2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
ethyl 2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-2-18-12(17)8-19-7-11(16)15-13-14-9-5-3-4-6-10(9)20-13/h3-6H,2,7-8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMNJFDTGJKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate typically involves the reaction of 2-aminobenzothiazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate against various bacterial strains. The compound has shown activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed as a new antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have also been investigated through in vitro studies using various cancer cell lines. The results indicate significant cytotoxic effects.
IC50 Values of Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant cytotoxicity |
| A549 (Lung Cancer) | 15.0 | Induces apoptosis |
| HepG2 (Liver Cancer) | 10.0 | Growth inhibition |
The mechanism of action appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways.
Case Study 1: Synthesis and Evaluation
In a recent study, several derivatives of this compound were synthesized and evaluated for their biological activities. The derivatives were tested against various bacterial strains and cancer cell lines, showing enhanced activity compared to the parent compound. This study underscores the potential for developing more potent analogs based on structural modifications.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An SAR analysis was conducted to understand how modifications to the thiazole ring affect biological activity. It was found that substituents enhancing lipophilicity improved antimicrobial efficacy, while specific aromatic groups contributed to anticancer activity. This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic outcomes.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins, leading to various biological effects. For example, it can inhibit protein tyrosine phosphatase 1B (PTP-1B), which is involved in regulating insulin signaling pathways . This inhibition can result in enhanced insulin sensitivity and potential therapeutic effects for diabetes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzo[d]thiazol-2-yl)acetate: A structurally similar compound with different functional groups.
2-(2-Phenylbenzothiazolyl)acetate: Another benzothiazole derivative with distinct substituents.
Uniqueness
Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzo[d]thiazole moiety linked to an amino group and a thioether functional group. The structural complexity of this compound contributes to its varied biological activities, as illustrated in the following table:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Benzo[d]thiazole core, thioether linkage | Antitumor, Antimicrobial, Anti-inflammatory |
| Thiazole Derivative A | Contains thiazole ring and amino group | Anticancer, Antimicrobial |
| Amino-Thiazole B | Substituted at multiple positions | Enhanced cytotoxicity |
| Benzothiazole C | Benzothiazole core with various substituents | Antimicrobial |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzothiazole moiety is known for its ability to inhibit various enzymes and receptors, which can lead to therapeutic effects such as:
- Antitumor Activity : Studies have shown that compounds containing the benzothiazole structure exhibit significant cytotoxic effects against cancer cell lines. For instance, the compound demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin in various assays .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, with promising results indicating potential for development as an antimicrobial agent .
- Anti-inflammatory Effects : Research indicates that derivatives of benzothiazole exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzothiazole ring significantly influence the compound's biological activity. Key findings include:
- Electron-donating groups on the phenyl ring enhance cytotoxicity.
- The presence of a methyl group at specific positions increases antitumor activity.
- Substituents like halogens can improve the potency and selectivity against cancer cells .
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated various thiazole-based compounds for their anticancer properties using an MTT assay. This compound exhibited significant activity against human glioblastoma U251 cells, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : In vitro studies demonstrated that this compound showed comparable antimicrobial activity to established antibiotics like norfloxacin, indicating its potential application in treating bacterial infections .
- Inflammation Models : In vivo testing in models of acute inflammation revealed that derivatives of this compound significantly reduced inflammatory markers, supporting its use in anti-inflammatory therapies .
Q & A
Q. What are the common synthetic routes for Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate?
The compound can be synthesized via multi-step reactions involving benzothiazole intermediates. A direct method involves reacting 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine to form the benzothiazole core, followed by thioether linkage formation with ethyl thioacetate derivatives . Alternative routes include condensation of benzothiazole guanidine with arylidene ethyl cyanoacetate under reflux conditions in ethanol, monitored by TLC for completion .
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
Characterization typically involves:
- Spectroscopic methods : -NMR and -NMR for confirming proton and carbon environments, IR for functional group analysis (e.g., C=O at ~1628 cm, NH/OH stretches at ~3285 cm) .
- Chromatography : TLC for reaction monitoring and HPLC for purity assessment.
- Elemental analysis : Microanalysis within 0.4% of theoretical values to confirm stoichiometry .
Q. What are the primary applications of this compound in early-stage research?
It serves as a precursor for synthesizing heterocyclic derivatives (e.g., pyrimidines, triazoles) with potential bioactivity. Its thioether and acetamide moieties enable diverse functionalization, making it valuable in medicinal chemistry for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of benzothiazole-containing intermediates?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
- Catalysis : Base catalysts like KOH or trimethylamine improve reaction kinetics for benzothiazole ring formation .
- Temperature control : Reflux conditions (e.g., ethanol at 78°C) ensure sufficient energy for cyclization without decomposition . Yields >55% are achievable via recrystallization from ethanol or ether .
Q. What computational methods are employed to predict the biological activity of derivatives?
- Molecular docking : Used to evaluate interactions with targets like protein tyrosine phosphatase 1B (PTP-1B). Derivatives with electron-withdrawing substituents on the benzothiazole ring show enhanced binding affinity due to favorable π-π stacking and hydrogen bonding .
- QSAR modeling : Correlates substituent effects (e.g., nitro or cyano groups) with inhibitory potency using descriptors like logP and polar surface area .
Q. How do structural modifications influence the compound’s stability and degradation pathways?
- Oxidative degradation : The thioether linkage is prone to aerobic oxidation, forming sulfoxide or sulfone derivatives. Stability studies in ethanol solutions under ambient light reveal degradation within 72 hours, necessitating storage at -20°C .
- pH sensitivity : Hydrolysis of the ester group occurs in alkaline conditions, generating carboxylic acid derivatives. Buffered solutions (pH 5–7) are recommended for biological assays .
Q. What strategies are used to resolve contradictions in reported biological activities?
Discrepancies in antifungal vs. anticancer activities are addressed via:
- Dose-response profiling : IC values vary significantly between cell lines (e.g., 15 µM in HeLa vs. >100 µM in MCF-7), emphasizing cell-type specificity .
- Mechanistic studies : Fluorescence-based assays confirm ROS generation in antifungal activity, while apoptosis assays (e.g., Annexin V staining) dominate in anticancer evaluations .
Methodological Considerations
Q. What analytical challenges arise during NMR characterization of this compound?
- Solubility issues : Low solubility in DMSO-d may preclude -NMR analysis. Alternative deuterated solvents (e.g., CDCl) or derivatization (e.g., methyl ester formation) improve signal resolution .
- Dynamic effects : Rotameric equilibria of the thioacetate group cause peak splitting in -NMR, resolved via variable-temperature NMR studies .
Q. How are enzyme inhibition assays designed for derivatives of this compound?
- PTP-1B inhibition : Uses para-nitrophenyl phosphate (pNPP) as a substrate, monitoring absorbance at 405 nm. Mixed-type inhibition is confirmed via Lineweaver-Burk plots for derivatives like OX-1 and OX-6 .
- Kinetic parameters : K values are calculated using Cheng-Prusoff equations, with competitive inhibitors showing K < 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
